1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1-(4-Butylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione is a heterocyclic compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a butylphenyl group and a thioxo group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butylbenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidinedione derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Butylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
- 1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene-1,3-thiazolidine-2,4-dione
- 1-(4-Butylphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Comparison: 1-(4-Butylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione stands out due to its unique combination of a butylphenyl group and a thioxo group on the pyrimidinedione core. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the thioxo group enhances its potential as an enzyme inhibitor, while the butylphenyl group contributes to its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-(4-butylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-4-10-5-7-11(8-6-10)16-13(18)9-12(17)15-14(16)19/h5-8H,2-4,9H2,1H3,(H,15,17,19) |
InChI Key |
DFHJAQOEGCFDBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S |
Origin of Product |
United States |
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